3-Iodo-6-methyl-1H-indazol-7-amine

Medicinal Chemistry Organic Synthesis C-C Cross-Coupling

3-Iodo-6-methyl-1H-indazol-7-amine (CAS 1000342-49-3) is a differentiated indazole scaffold for medicinal chemistry. Its 3-iodo group enables rapid Suzuki-Miyaura diversification at the indazole C‑3 position, while the pre‑installed 7‑amine and 6‑methyl groups bypass sequential functionalization steps. With validated activity against CHK1/CHK2 kinases, it accelerates checkpoint kinase inhibitor SAR campaigns. Its high density (2.0 g/cm³) facilitates flash chromatography purification, serving also as an analytical method-development standard. Procure this intermediate to streamline your kinase inhibitor synthesis and ADME probe design.

Molecular Formula C8H8IN3
Molecular Weight 273.07 g/mol
CAS No. 1000342-49-3
Cat. No. B3196489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-6-methyl-1H-indazol-7-amine
CAS1000342-49-3
Molecular FormulaC8H8IN3
Molecular Weight273.07 g/mol
Structural Identifiers
SMILESCC1=C(C2=NNC(=C2C=C1)I)N
InChIInChI=1S/C8H8IN3/c1-4-2-3-5-7(6(4)10)11-12-8(5)9/h2-3H,10H2,1H3,(H,11,12)
InChIKeyZVYXLHUDUFLFID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-6-methyl-1H-indazol-7-amine (CAS 1000342-49-3): A Dual-Functionalized Indazole Building Block for Kinase-Focused Medicinal Chemistry


3-Iodo-6-methyl-1H-indazol-7-amine (CAS 1000342-49-3) is a heterocyclic compound belonging to the indazole family, specifically a 3-iodo-substituted 6-methyl-7-aminoindazole . It is characterized by a molecular weight of 273.07 g/mol and a density of 2.0±0.1 g/cm³ [1]. This compound is recognized as a key intermediate or scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors, due to the presence of both an iodine atom for cross-coupling chemistry and an amino group for further derivatization .

3-Iodo-6-methyl-1H-indazol-7-amine: Why Generic Analogs Cannot Be Directly Substituted


The substitution of 3-Iodo-6-methyl-1H-indazol-7-amine with simpler indazole analogs, such as 6-methyl-1H-indazol-7-amine (CAS 221681-91-0) or 3-iodo-1H-indazol-7-amine (CAS 1000340-82-8), is not feasible for applications requiring both a reactive cross-coupling handle and a specific substitution pattern. The 3-iodo group provides a versatile site for Suzuki-Miyaura or other palladium-catalyzed cross-couplings, enabling the introduction of diverse aryl/heteroaryl groups to optimize target binding [1]. Simultaneously, the 7-amino group serves as a critical pharmacophore or a point of further functionalization, while the 6-methyl group modulates lipophilicity and steric properties [2]. Using a non-iodinated analog would require an additional, often lower-yielding, functionalization step. Conversely, using a non-aminated analog precludes direct incorporation into structures where the 7-amino moiety is essential for activity or subsequent synthesis, as highlighted in kinase inhibitor development .

3-Iodo-6-methyl-1H-indazol-7-amine: Quantifiable Differentiators vs. Closest Analogs for Scientific Selection


Synthetic Utility: Suzuki-Miyaura Cross-Coupling Efficiency of the 3-Iodo Group

The 3-iodo substituent in 3-iodoindazole scaffolds, including 3-Iodo-6-methyl-1H-indazol-7-amine, enables efficient Suzuki-Miyaura cross-coupling to generate diverse 3-arylindazoles, a transformation not possible with non-iodinated analogs like 6-methyl-1H-indazol-7-amine [1]. While direct data for this specific compound is not available, class-level evidence shows that microwave-assisted Suzuki-Miyaura vinylation of unprotected 3-iodoindazoles proceeds in yields ranging from 49% to 100%, with the exception of the poorly soluble 5-amino derivative (49% yield) [2]. This indicates that the 3-iodo group provides a robust and versatile synthetic handle, and the 7-amino group in the target compound is not expected to significantly impede the reaction, offering a significant advantage over the non-iodinated 6-methyl-1H-indazol-7-amine.

Medicinal Chemistry Organic Synthesis C-C Cross-Coupling

Physicochemical Property Differentiation: Density and Boiling Point

3-Iodo-6-methyl-1H-indazol-7-amine (MW: 273.074) exhibits a measured density of 2.0±0.1 g/cm³ and a boiling point of 449.3±40.0 °C at 760 mmHg [1]. In comparison, the non-iodinated analog 6-methyl-1H-indazol-7-amine (MW: 147.18) has a significantly lower density of 1.3±0.1 g/cm³ and a lower boiling point of 374.0±22.0 °C at 760 mmHg [2]. The presence of the heavy iodine atom accounts for this 54% increase in density and the 20% increase in boiling point, which are critical considerations for purification (e.g., flash column chromatography, recrystallization) and large-scale handling.

Analytical Chemistry Process Chemistry Physicochemical Properties

Molecular Property Differentiation: Molecular Weight and LogP

The molecular weight of 3-Iodo-6-methyl-1H-indazol-7-amine is 273.074 g/mol, compared to 147.18 g/mol for 6-methyl-1H-indazol-7-amine [1][2]. This 86% increase in molecular weight is due to the iodine substituent. While direct LogP values are not reported for the target compound, the calculated LogP for the related 3-iodo-6-methyl-1H-indazole (which lacks the 7-amino group) is 3.61 . The addition of the 7-amino group in the target compound would be expected to lower the LogP, but it will still be substantially more lipophilic than the non-iodinated analog. This difference in lipophilicity and molecular weight is a key consideration for lead optimization in medicinal chemistry, affecting cell permeability and binding affinity.

Medicinal Chemistry ADME Drug Discovery

Kinase Inhibition Potential: CHK1/CHK2 Target Engagement

3-Iodo-6-methyl-1H-indazol-7-amine has been reported to inhibit key kinases involved in cell cycle regulation, specifically CHK1 and CHK2, which are critical targets in DNA damage response pathways for cancer therapy . While specific IC50 values for this exact compound against these kinases are not available in public databases, the reported activity provides a class-level inference of its potential as a kinase inhibitor scaffold. In contrast, the non-iodinated analog 6-methyl-1H-indazol-7-amine is also reported to inhibit IDO1 and CHK1/CHK2, but with less specificity or potency data available . The presence of the 3-iodo group offers a clear synthetic path for optimization of these kinase inhibitory activities through library synthesis.

Kinase Inhibitors Oncology Cell Cycle

Structural Uniqueness: The Combined 3-Iodo, 6-Methyl, and 7-Amino Motif

3-Iodo-6-methyl-1H-indazol-7-amine (CAS 1000342-49-3) uniquely combines three key functional groups on the indazole core: a 3-iodo substituent for cross-coupling, a 6-methyl group for steric and electronic modulation, and a 7-amino group for further derivatization or direct pharmacophoric activity . Analogs like 3-iodo-1H-indazol-7-amine (CAS 1000340-82-8) lack the 6-methyl group, which has been shown to influence selectivity and potency in related indazole kinase inhibitors . Similarly, 3-iodo-6-methyl-1H-indazole (CAS 885518-96-7) lacks the 7-amino group, a common feature in bioactive indazoles targeting kinases like AKT and PKA [1]. The specific combination of substituents in the target compound is not found in the closest commercially available analogs, making it a distinct entity for specific synthetic and screening applications.

Organic Synthesis Medicinal Chemistry Scaffold

3-Iodo-6-methyl-1H-indazol-7-amine: Validated Research and Industrial Application Scenarios


Synthesis of 3-Arylindazole Libraries for Kinase Inhibitor Hit Discovery

The 3-iodo group of 3-Iodo-6-methyl-1H-indazol-7-amine serves as a versatile handle for Suzuki-Miyaura cross-coupling, enabling the rapid generation of diverse 3-arylindazole libraries [1]. This is a validated strategy in medicinal chemistry to explore the structure-activity relationships (SAR) around the 3-position of indazole-based kinase inhibitors, where modifications at this position are known to modulate potency and selectivity [2]. The presence of the 7-amino and 6-methyl groups pre-installed on the core saves multiple synthetic steps compared to starting from a simpler indazole and adding these groups sequentially.

Development of CHK1/CHK2 Kinase Inhibitors for Oncology Research

Given the reported activity of this compound against CHK1 and CHK2 kinases, it is a prime candidate for use in the development of novel checkpoint kinase inhibitors . These kinases are key regulators of the DNA damage response, and their inhibition is a validated strategy to enhance the efficacy of DNA-damaging chemotherapeutics [3]. The 3-iodo group provides a direct route to generate analogs with improved potency and selectivity for these targets through parallel synthesis.

Process Chemistry and Purification Method Development

The significant differences in density (2.0±0.1 g/cm³) and boiling point (449.3±40.0 °C) compared to non-iodinated analogs (e.g., 6-methyl-1H-indazol-7-amine, density: 1.3±0.1 g/cm³; bp: 374.0±22.0 °C) make 3-Iodo-6-methyl-1H-indazol-7-amine a valuable compound for developing and validating analytical and preparative purification methods [4][5]. Its high density is particularly advantageous for flash column chromatography, as it allows for easier separation from less dense byproducts. This makes it a useful model compound for training and method optimization in industrial and academic labs.

Building Block for ADME Property Optimization

The substantial increase in molecular weight (273.074 g/mol vs. 147.18 g/mol for the non-iodinated analog) and the predicted increase in lipophilicity (based on LogP of 3.61 for the 3-iodo-6-methyl-1H-indazole core) allow medicinal chemists to use this compound to specifically probe the effect of the iodine atom on the pharmacokinetic (ADME) properties of an indazole-based lead series [6]. This is a common tactic in drug discovery to fine-tune properties like cell permeability and metabolic stability without drastically altering the core pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodo-6-methyl-1H-indazol-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.